2-Methyl-6-phenoxynicotinic acid

Description

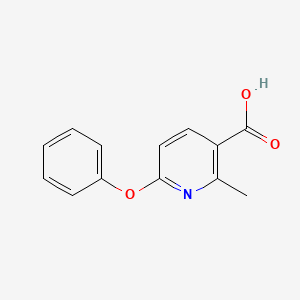

2-Methyl-6-phenoxynicotinic acid is a nicotinic acid derivative featuring a methyl group at the 2-position and a phenoxy (oxygen-linked phenyl) group at the 6-position of the pyridine ring.

Properties

Molecular Formula |

C13H11NO3 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

2-methyl-6-phenoxypyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H11NO3/c1-9-11(13(15)16)7-8-12(14-9)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |

InChI Key |

BCKPOLGOMHTNSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)OC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-phenoxynicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The general procedure involves the reaction of 2-methyl-6-bromonicotinic acid with phenoxyboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-phenoxynicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

2-Methyl-6-phenoxynicotinic acid can be synthesized through various methods involving the condensation of nicotinic acid derivatives with phenolic compounds. The synthesis often involves the use of solvents and catalysts to enhance yield and purity. For instance, a recent patent outlines a method that improves the yield of flurtamone intermediates by employing a stepwise approach that minimizes side reactions during the synthesis process .

Antimicrobial Properties

Research has indicated that derivatives of nicotinic acid, including this compound, exhibit promising antimicrobial activity. For example, studies have shown that certain acylhydrazone derivatives derived from nicotinic acid demonstrate significant activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL . This suggests that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Potential

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that nicotinic acid derivatives can modulate inflammatory pathways, potentially making them useful in treating conditions characterized by chronic inflammation .

Cancer Research

The compound's role in cancer treatment is being explored through its incorporation into nano-scale drug delivery systems. Studies propose using polymeric micelles loaded with capsaicin and nicotinic acid derivatives for targeted delivery to cancer cells, enhancing therapeutic efficacy while minimizing side effects. This approach aims to improve the bioavailability of these compounds in various cancer cell lines such as MCF7 (breast cancer) and PANC1 (pancreatic cancer) .

Diabetes Management

Furthermore, the potential of this compound as an enzyme inhibitor has been studied, particularly concerning α-amylase and α-glucosidase inhibition, which are relevant in diabetes management. Compounds with similar structures have shown promise in regulating blood glucose levels by inhibiting carbohydrate-digesting enzymes.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenoxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through modulation of enzyme activities and receptor interactions. For instance, it may act as an inhibitor of certain enzymes involved in inflammatory pathways or as an agonist for receptors that regulate cellular processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nicotinic acid receptors and related pathways .

Comparison with Similar Compounds

The following analysis compares 2-Methyl-6-phenoxynicotinic acid with structurally related nicotinic acid derivatives, focusing on substituent effects, biological activities, synthesis methods, and commercial availability.

Substituent Effects on Physicochemical Properties

Substituents at the 2- and 6-positions significantly influence solubility, acidity, and lipophilicity:

- Electron-withdrawing groups (e.g., Cl, NO₂): Increase acidity and reduce solubility in polar solvents.

- Electron-donating groups (e.g., CH₃, OCH₃) : Enhance lipophilicity and membrane permeability.

- Hydroxy or amino groups: Improve solubility via hydrogen bonding but may reduce stability .

Table 1: Substituent Effects on Key Properties

Commercial Availability

Supplier data highlights industrial relevance:

- High availability : 2-Hydroxy-6-methylnicotinic acid (7 suppliers) and 6-(2-Methylphenyl)-nicotinic acid (10 suppliers) are widely accessible .

Biological Activity

2-Methyl-6-phenoxynicotinic acid (MNA) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings associated with MNA.

Chemical Structure and Properties

MNA is characterized by a pyridine ring structure with a phenoxy group at the 6-position and a methyl group at the 2-position. This structural configuration is significant for its biological activity, influencing its interaction with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that MNA exhibits antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of nicotinic acid, including MNA, showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL .

2. Inhibition of Enzymatic Activity

MNA has been studied for its ability to inhibit enzymes such as α-amylase and other key metabolic enzymes. Mechanistic studies suggest that MNA operates through noncompetitive inhibition, making it a candidate for further investigation in metabolic disorders .

3. Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological effects of MNA are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : MNA binds to the active sites of enzymes, altering their activity. For instance, its noncompetitive inhibition of α-amylase suggests that it may alter carbohydrate metabolism, which could be beneficial in managing diabetes .

- Antimicrobial Mechanism : The antimicrobial action of MNA may involve disruption of bacterial cell walls or interference with metabolic processes critical for bacterial survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of MNA and related compounds:

Future Directions

Further research is needed to elucidate the full range of biological activities associated with MNA. Potential areas for future investigation include:

- Clinical Trials : Conducting clinical trials to assess the efficacy and safety of MNA in humans.

- Structure-Activity Relationship Studies : Exploring modifications to the chemical structure to enhance biological activity or reduce toxicity.

- Mechanistic Studies : Investigating the detailed mechanisms through which MNA exerts its effects on cellular pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.